molecular formula C13H12ClF4NO B12569592 Benzoyl chloride, 4-(cyclohexylamino)-2,3,5,6-tetrafluoro- CAS No. 189373-10-2

Benzoyl chloride, 4-(cyclohexylamino)-2,3,5,6-tetrafluoro-

Cat. No.: B12569592
CAS No.: 189373-10-2
M. Wt: 309.68 g/mol
InChI Key: JSRSCQLOCQCVJZ-UHFFFAOYSA-N
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Description

Benzoyl chloride, 4-(cyclohexylamino)-2,3,5,6-tetrafluoro- is an organochlorine compound characterized by the presence of a benzoyl chloride group substituted with a cyclohexylamino group and four fluorine atoms. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of benzoyl chloride, 4-(cyclohexylamino)-2,3,5,6-tetrafluoro- typically involves the reaction of benzoyl chloride with 4-(cyclohexylamino)-2,3,5,6-tetrafluorobenzene. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group. Common reagents used in this synthesis include thionyl chloride or phosphorus pentachloride to facilitate the chlorination process .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using benzotrichloride and cyclohexylamine derivatives. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of advanced distillation techniques helps in the purification process .

Chemical Reactions Analysis

Types of Reactions

Benzoyl chloride, 4-(cyclohexylamino)-2,3,5,6-tetrafluoro- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Benzoic acid and hydrochloric acid.

    Aminolysis: Corresponding amides.

    Esterification: Corresponding esters.

    Friedel-Crafts Acylation: Benzophenone derivatives.

Scientific Research Applications

Benzoyl chloride, 4-(cyclohexylamino)-2,3,5,6-tetrafluoro- is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.

    Biology: In the synthesis of biologically active compounds and pharmaceuticals.

    Medicine: As an intermediate in the production of drugs and therapeutic agents.

    Industry: In the manufacture of dyes, perfumes, and resins.

Mechanism of Action

The mechanism of action of benzoyl chloride, 4-(cyclohexylamino)-2,3,5,6-tetrafluoro- involves the nucleophilic attack on the carbonyl carbon of the acyl chloride group. This leads to the formation of an intermediate, which then undergoes further reactions depending on the nucleophile involved. The molecular targets and pathways vary based on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoyl chloride, 4-(cyclohexylamino)-2,3,5,6-tetrafluoro- is unique due to its specific substitutions, which impart distinct reactivity and properties. The presence of the cyclohexylamino group and multiple fluorine atoms enhances its reactivity and makes it suitable for specialized applications in organic synthesis and industrial processes .

Properties

CAS No.

189373-10-2

Molecular Formula

C13H12ClF4NO

Molecular Weight

309.68 g/mol

IUPAC Name

4-(cyclohexylamino)-2,3,5,6-tetrafluorobenzoyl chloride

InChI

InChI=1S/C13H12ClF4NO/c14-13(20)7-8(15)10(17)12(11(18)9(7)16)19-6-4-2-1-3-5-6/h6,19H,1-5H2

InChI Key

JSRSCQLOCQCVJZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=C(C(=C(C(=C2F)F)C(=O)Cl)F)F

Origin of Product

United States

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